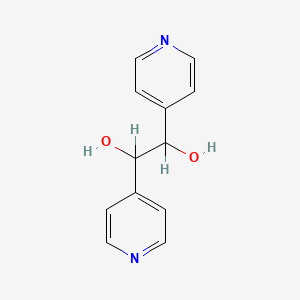

1,2-Dipyridin-4-ylethane-1,2-diol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5486-06-6 |

|---|---|

Formule moléculaire |

C12H12N2O2 |

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

(1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12-/m0/s1 |

Clé InChI |

DHKSJSQSVHHBPH-RYUDHWBXSA-N |

SMILES |

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |

SMILES isomérique |

C1=CN=CC=C1[C@@H]([C@H](C2=CC=NC=C2)O)O |

SMILES canonique |

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |

Autres numéros CAS |

6950-04-5 |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for 1,2 Dipyridin 4 Ylethane 1,2 Diol and Its Derivatives

Direct Synthetic Approaches to the 1,2-Ethanediol Scaffold

Direct methods for synthesizing the 1,2-dipyridin-4-ylethane-1,2-diol scaffold focus on the coupling of two molecules of pyridine-4-carboxaldehyde. These approaches, including dimerization and reductive coupling, are often straightforward but generally lack stereocontrol, resulting in a mixture of diastereomers (racemic and meso forms).

Dimerization Reactions of Pyridine-4-carboxaldehyde Precursors

Dimerization reactions, specifically pinacol (B44631) coupling, represent the most direct route to 1,2-diols from aldehyde precursors. This transformation involves the reductive homocoupling of a carbonyl compound to generate a symmetrically substituted 1,2-diol. organic-chemistry.org The reaction proceeds through a one-electron reduction of the carbonyl group to form a ketyl radical anion. Two of these radicals then couple to form the vicinal diol. wikipedia.org

Recent advancements have focused on metal-free and light-free organocatalytic pinacol couplings. One such method utilizes a pyridine (B92270) catalyst, like an isonicotinate (B8489971) derivative, and bis(pinacolato)diboron (B136004) (B₂pin₂) as a co-reducing agent. nih.gov In this system, a pyridine-boryl radical is generated in situ, which then facilitates the formation of a ketyl radical from the arylaldehyde. The coupling of these ketyl radicals produces the desired 1,2-diol. This method is operationally simple and has been shown to be highly efficient for various diaryl ketones and arylaldehydes. nih.govrsc.org

While specific examples for pyridine-4-carboxaldehyde using this exact method are not detailed, the broad applicability to arylaldehydes suggests its potential. Another relevant method involves a copper(II)-catalyzed dimerization of 2-pyridinecarboxaldehyde, which the authors state can be applied to various heterocyclic aromatic aldehydes. google.com This reaction is performed under mild, open-atmosphere conditions using a Cu(II)/neocuproine complex in a water/ethanol solvent mixture. google.com

Table 1: Representative Conditions for Dimerization of Heterocyclic Aldehydes

| Precursor | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Cu(II)/neocuproine complex | Water/EtOH | 65 °C | Not specified | google.com |

| Arylaldehydes | t-Butyl isonicotinate / B₂pin₂ | CPME | Not specified | Up to 78% | nih.gov |

Reductive Coupling Strategies

Reductive coupling strategies are closely related to dimerization and represent a fundamental method for C-C bond formation. These reactions can be initiated by various means, including chemical reductants or electrochemical methods. The stereospecificity of the reductive coupling of 4-pyridinecarboxaldehyde (B46228) has been a subject of study, indicating that control over the diastereomeric outcome (meso vs. dl-pair) is feasible. acs.org

Electrochemical methods offer a green and efficient alternative for the reductive coupling of carbonyl compounds. An electroreductive cross-coupling protocol has been developed for aldehydes and ketones, which can also be adapted for homocoupling. rsc.org This method uses electrons as a clean reducing agent and has a broad substrate scope with high functional group tolerance. Mechanistic studies suggest the reaction may proceed through electrochemically generated dianions that act as nucleophiles. rsc.org

Furthermore, organocatalytic reductive coupling has been demonstrated using a pyridine-boryl radical, generated from a pyridine catalyst and a diboron (B99234) reagent, to couple aldehydes with other molecules. nih.gov While described for cross-coupling, the generation of the key ketyl radical intermediate is the first step in a potential homocoupling pathway to form the diol.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important, such as in asymmetric catalysis or as chiral ligands. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral diols, oxazolidinone auxiliaries, developed by Evans, are commonly employed. wikipedia.org For instance, an N-acyl oxazolidinone can be converted into a chiral enolate. Its subsequent aldol (B89426) reaction with an aldehyde, like pyridine-4-carboxaldehyde, proceeds via a well-defined transition state (Zimmermann-Traxler model), leading to a diastereomerically enriched β-hydroxy carbonyl adduct. wikipedia.org Cleavage of the auxiliary then reveals the chiral alcohol. This method is powerful as it can establish two contiguous stereocenters with high diastereoselectivity. wikipedia.org While this approach is widely used for creating chiral 1,2-diol motifs within larger molecules, its direct application to the symmetric synthesis of this compound is less common. It is more suited for producing unsymmetrical diols or related structures.

Asymmetric Catalysis in C-C Bond Formation for Diols

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For 1,2-diol synthesis, the asymmetric pinacol coupling of aldehydes is a key strategy.

Titanium-catalyzed asymmetric pinacol coupling of aromatic aldehydes has been achieved using novel tetradentate bisoxazoline ligands derived from L-serine. thieme-connect.comthieme-connect.com These reactions can produce diols with good diastereo- and enantioselectivities. The steric bulk of the ligand and the electronic properties of the aldehyde have been shown to influence the stereochemical outcome. thieme-connect.com Similarly, chromium-based catalytic systems have been developed for the asymmetric cross-coupling of aldehydes and imines to form β-amino alcohols, demonstrating the potential of chiral transition metal catalysts to control stereochemistry in pinacol-type reactions. organic-chemistry.org

Organocatalysis provides a metal-free alternative. Proline and its derivatives have been shown to catalyze the direct asymmetric aldol reaction between hydroxyacetone (B41140) and various aldehydes to produce anti-1,2-diols with excellent enantioselectivities (>99% ee). acs.orgmpg.de This highlights the potential of small organic molecules to facilitate highly stereoselective C-C bond formations leading to chiral diol products.

Table 2: Examples of Asymmetric Catalysis for Diol Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Pinacol Coupling | Ti-complex with bisoxazoline ligand | Aromatic aldehydes | Good dr and ee | thieme-connect.com |

| Asymmetric Aldol Reaction | L-Proline | Hydroxyacetone + Aldehydes | dr >20:1, ee >99% (for anti-diol) | acs.org |

| Asymmetric Ring Opening/Cross Metathesis | Chiral Ruthenium complex | Dioxygenated cyclobutenes | 89–99% ee (for anti-diol) | nih.govnih.gov |

Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture of this compound, resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: The most common method involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomeric derivatives, which can then be separated by physical methods like crystallization. wikipedia.org Since diols can be weakly acidic, a strongly basic chiral resolving agent, such as a chiral amidine, can be used to form diastereomeric salts. rsc.org Alternatively, the diol can be derivatized to introduce an acidic or basic handle. After separation, the resolving agent is cleaved to yield the pure enantiomer. wikipedia.org

Enzymatic Resolution: A powerful alternative is kinetic resolution using enzymes. Lipases are frequently used to catalyze the regio- and enantio-selective esterification of diols. rsc.org For a racemic 1,2-diol, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org This method can be performed either through hydrolysis of a di-ester or, more commonly, through transesterification in an organic solvent using an acyl donor like an anhydride. rsc.org Oxidative racemic resolution using enzymes coupled with cofactor regeneration is another advanced technique. acs.org

Derivatization and Functionalization of this compound

The structure of this compound, featuring both hydroxyl groups on adjacent carbon atoms and basic nitrogen atoms within aromatic systems, allows for a variety of chemical transformations. These can be broadly categorized into reactions involving the diol backbone and modifications targeting the pyridine rings.

Chemical Transformations of Hydroxyl Groups

The vicinal diol is a versatile functional group that can undergo a range of reactions typical of alcohols. wikipedia.org These transformations can alter the polarity, solubility, and coordinating ability of the parent molecule.

Key transformations include:

Esterification and Etherification: Like other alcohols, the hydroxyl groups can be converted into esters and ethers. wikipedia.org The use of diols as comonomers with dicarboxylic acids or their derivatives can lead to the formation of polyesters. Similarly, they are key building blocks for polyurethanes. wikipedia.org

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding diketone, 1,2-di(pyridin-4-yl)ethanedione. More aggressive oxidation can lead to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. Studies on similar vicinal diols have shown that reaction with hydroxyl radicals can lead to the formation of carbonyl products through processes involving the formation of α-hydroxyl alkyl radicals followed by water elimination. researchgate.net

Conversion to Halogens: The hydroxyl groups can be replaced by halogens using various reagents. For instance, visible-light-activated photocatalysis with reagents like CBr₄/NaBr or CHI₃/NaI can convert primary and secondary alcohols to bromides and iodides, respectively, with tolerance for a wide variety of other functional groups. nih.gov

Activation via Leaving Groups: The hydroxyls can be converted into good leaving groups, such as tosylates, by reacting with tosyl chloride. nih.gov This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other functionalities.

Nitration: Vicinal diols can be nitrated to give vicinal dinitrates. taylorandfrancis.com For example, reaction with acetyl nitrate (B79036) is a common method for this transformation. taylorandfrancis.com

| Transformation Type | Reagents/Conditions | Product Type | Potential Utility |

|---|---|---|---|

| Esterification | Acid chlorides, Anhydrides | Diester | Monomers for polyesters, solubility modification |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Diketone (e.g., 1,2-di(pyridin-4-yl)ethanedione) | Intermediate for further synthesis |

| Halogenation | Photocatalyst, CBr₄/NaBr | Dibromide | Synthetic intermediate |

| Sulfonylation | Tosyl chloride, Pyridine | Ditosylate | Activated intermediate for nucleophilic substitution |

| Nitration | Acetyl nitrate | Vicinal dinitrate | Energetic materials research |

Modifications to the Pyridine Nitrogen Atoms and Ring Systems

The pyridine rings offer additional sites for functionalization, primarily centered on the reactivity of the nitrogen atom and the aromatic ring system. The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic, while the ring itself is generally electron-deficient. nih.gov

N-Alkylation and N-Oxidation: The nitrogen atoms in the pyridine rings can be readily alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. They can also be oxidized to N-oxides using reagents like peroxy acids. These modifications significantly alter the electronic properties of the pyridine ring, influencing its reactivity and coordinating ability.

Skeletal Editing: A more advanced modification involves the skeletal editing of the pyridine ring itself. nih.gov Recent methodologies have demonstrated the ability to transmute the C=N pair of a pyridine core into a C=C pair. nih.gov This is achieved through a one-pot sequence involving a dearomative cyclization, a [4+2] cycloaddition with a dienophile (like dimethyl acetylenedicarboxylate), and a subsequent rearomatizing retrocycloaddition. nih.gov Applying this to this compound could theoretically transform the two pyridine rings into substituted benzene (B151609) or naphthalene (B1677914) rings, creating entirely new molecular frameworks. This strategy allows for the precise installation of new functional groups, offering a powerful tool for creating diverse compound libraries from a common pyridine-containing precursor. nih.gov

| Modification Type | Reagents/Conditions | Product Type | Key Feature |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary Pyridinium Salt | Introduces permanent positive charge |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide | Modifies ring electronics, enables further functionalization |

| Skeletal Editing | Dearomatization, [4+2] Cycloaddition, Retrocycloaddition | Substituted Benzene/Naphthalene derivative | Transforms the core heterocyclic ring system |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,2-Dipyridin-4-ylethane-1,2-diol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the different types of protons.

The pyridyl protons would appear as two sets of doublets in the aromatic region of the spectrum. The protons ortho to the nitrogen atom (H-2 and H-6) would be expected at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen, while the protons meta to the nitrogen (H-3 and H-5) would appear slightly more upfield. The methine protons of the ethanediol bridge (H-α and H-β) would likely appear as a singlet or a set of doublets depending on their magnetic equivalence and coupling to the hydroxyl protons. The hydroxyl protons themselves would present as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridyl H-2, H-6 | 8.50 - 8.70 | Doublet |

| Pyridyl H-3, H-5 | 7.30 - 7.50 | Doublet |

| Methine H-α, H-β | 4.80 - 5.00 | Singlet/Doublet |

| Hydroxyl -OH | Variable (e.g., 5.0 - 6.0) | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected.

The carbon atoms of the pyridine (B92270) rings would appear in the aromatic region. The carbons directly bonded to the nitrogen (C-2 and C-6) and the carbon at the para position (C-4) would be significantly deshielded. The carbons at the meta positions (C-3 and C-5) would appear at a more upfield position. The methine carbons of the ethanediol bridge (C-α and C-β) would be expected in the aliphatic region, shifted downfield due to the attachment of the hydroxyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridyl C-2, C-6 | 149.0 - 151.0 |

| Pyridyl C-4 | 145.0 - 147.0 |

| Pyridyl C-3, C-5 | 120.0 - 122.0 |

| Methine C-α, C-β | 75.0 - 78.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the ortho (H-2, H-6) and meta (H-3, H-5) protons of the pyridine rings, confirming their adjacent positions. A correlation between the methine protons (H-α, H-β) and the hydroxyl protons might also be observed, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the pyridyl protons to their corresponding carbons (H-2/C-2, H-3/C-3, etc.) and the methine protons to the methine carbons (H-α/C-α).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methine protons (H-α, H-β) and the pyridyl carbons C-4 and C-3/C-5, confirming the connection between the ethanediol bridge and the pyridine rings.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which is a diol, derivatization might be necessary to increase its volatility for GC analysis. However, if analyzed directly, thermal degradation in the injector port could occur.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (216.24 g/mol ). Key fragmentation pathways would likely involve the cleavage of the C-C bond of the ethanediol bridge, leading to the formation of a prominent pyridin-4-ylcarbonylium ion. Further fragmentation of the pyridine ring could also be observed.

Table 3: Predicted Key Fragment Ions in the GC-MS (EI) of this compound

| m/z | Predicted Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 108 | [C₆H₆NO]⁺ (Pyridin-4-yl-methan-ol radical cation) |

| 106 | [C₆H₄NO]⁺ (Pyridin-4-ylcarbonylium) |

| 78 | [C₅H₄N]⁺ (Pyridyl radical cation) |

Note: These are predicted fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 217.25. Depending on the source conditions, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) might also be observed. Fragmentation in the ESI source (in-source CID) or in a tandem MS experiment (MS/MS) would likely involve the loss of water from the protonated molecule, followed by cleavage of the ethanediol bridge.

Table 4: Predicted Ions in the ESI-MS of this compound

| m/z | Predicted Ion |

| 217 | [M+H]⁺ (Protonated Molecule) |

| 239 | [M+Na]⁺ (Sodium Adduct) |

| 199 | [M+H-H₂O]⁺ (Loss of water) |

| 181 | [M+H-2H₂O]⁺ (Loss of two water molecules) |

Note: These are predicted ions and their relative intensities would depend on the experimental conditions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule and to gain insights into its conformational isomers. By measuring the vibrations of molecular bonds, which occur at specific, quantifiable frequencies, a unique spectral fingerprint of the compound is obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of infrared absorption versus wavenumber. For this compound, characteristic absorption bands are expected that would confirm the presence of its key functional groups.

In a study of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, which has a similar core structure, infrared spectroscopy was used to follow its conversion back to the diketone, showing characteristic C=O stretching bands at 1713 and 1690 cm⁻¹. researchgate.net This highlights the utility of FTIR in monitoring reactions and confirming structural transformations.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| Pyridinyl C=C, C=N | 1400-1600 | Stretching |

| C-O | 1000-1200 | Stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to provide strong signals for the C=C stretching modes of the pyridine rings. The symmetric vibrations of the carbon backbone would also be Raman active. A comprehensive Raman analysis could offer detailed information on the conformational structure of the molecule in different states (solid or in solution). Although no specific Raman data for this compound has been found, studies on related glycols have utilized Raman spectroscopy to investigate conformational changes, such as the predominance of the gauche form in ethane-1,2-diol. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by observing transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify and quantify substances containing chromophores.

The pyridine rings in this compound are expected to give rise to characteristic π → π* and n → π* transitions in the UV region. Typically, pyridinic compounds show strong absorption bands below 300 nm. For instance, studies on 2,2'-dipyridyl have shown absorption bands that can shift upon coordination with a metal ion. researchgate.net The specific absorption maxima (λmax) and molar absorptivity (ε) would be dependent on the solvent used and the specific electronic environment of the chromophores. The diol group itself is not a strong chromophore in the UV-Vis region.

Table 2: Expected UV-Vis Absorption for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Pyridine Ring |

| n → π | >280 | Pyridine Ring |

Fluorescence and Luminescence Spectroscopic Studies

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive and can provide information about the molecular environment and conformational changes. Many aromatic compounds, including those with pyridine moieties, exhibit fluorescence.

The fluorescence properties of this compound would be dependent on its ability to emit absorbed UV radiation as lower-energy visible light. The emission spectrum would be characterized by its maximum emission wavelength and quantum yield. Factors such as solvent polarity, pH, and the presence of quenchers could significantly influence the fluorescence behavior. Research on other diol-containing fluorescent probes has demonstrated that changes in fluorescence can be used to sense the microenvironment, such as binding to proteins. researchgate.net While no specific fluorescence data for this compound is available, it is a promising area for future investigation to explore its potential as a sensor or imaging agent.

X-ray Diffraction (XRD) for Crystalline Structure Determination

A single-crystal XRD analysis of this compound would provide invaluable information on its solid-state structure, including the stereochemistry at the two chiral centers and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the nitrogen atoms of the pyridine rings.

While a crystal structure for this compound has not been reported in the searched literature, a study on the related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, revealed its crystal structure. researchgate.net This compound was found to crystallize in the monoclinic system with the space group P21/n. researchgate.net The unit cell parameters were determined as a = 6.867(2) Å, b = 9.546(4) Å, c = 10.522(5) Å, and β = 98.48(4)°. researchgate.net Such data for this compound would be critical for understanding its packing in the solid state and for structure-property relationship studies.

Table 3: Crystallographic Data for the Related Compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.867(2) |

| b (Å) | 9.546(4) |

| c (Å) | 10.522(5) |

| β (°) | 98.48(4) |

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For this compound, also known as 1,2-bis(4-pyridyl)-glycol, this technique has been employed to characterize its molecular geometry and conformation. researchgate.net

A study published in Zeitschrift für Kristallographie - New Crystal Structures reported the crystal structure of 1,2-bis(4-pyridyl)-glycol. The analysis revealed that the compound crystallizes in the orthorhombic system, specifically in the Pbca space group. researchgate.net The molecule itself is situated on a center of symmetry, and the fundamental bond distances and angles are consistent with those found in similar compounds. researchgate.net The crystallographic data provide a clear picture of the spatial arrangement of the two pyridyl rings and the central glycol unit. researchgate.net

Key crystallographic parameters for this compound are summarized in the table below.

Table 1: Single Crystal X-ray Diffraction Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 8.060(2) Å |

| b | 11.318(2) Å |

| c | 11.547(2) Å |

| Volume (V) | 1053.4 ų |

| Z (molecules per unit cell) | 2 |

| Temperature | 298 K |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary and more routinely accessible technique used to confirm the phase identity and purity of a bulk crystalline sample. While a detailed PXRD pattern for this compound is not extensively published in isolation, its application is a standard procedure in materials synthesis. PXRD provides a characteristic "fingerprint" of a crystalline solid based on the positions and intensities of the diffraction peaks. springernature.com This fingerprint can be compared to a pattern calculated from single-crystal data to verify the bulk purity of the synthesized material. Any significant deviation or the presence of additional peaks would indicate the existence of impurities or different crystalline phases.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method serves to verify that the empirical formula of the synthesized compound matches its theoretical composition, providing crucial evidence of its purity. For this compound (C₁₂H₁₂N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values obtained from synthesized batches are then compared against these theoretical percentages to confirm the compound's identity and purity.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 66.66% |

| Hydrogen | H | 1.008 | 12 | 5.60% |

| Nitrogen | N | 14.007 | 2 | 12.96% |

| Oxygen | O | 15.999 | 2 | 14.80% |

| Total Molecular Weight | | | | 216.24 g/mol |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-bis(4-pyridyl)-glycol |

| Carbon |

| Hydrogen |

| Nitrogen |

Coordination Chemistry of 1,2 Dipyridin 4 Ylethane 1,2 Diol

Ligand Properties and Coordination Modes of 1,2-Dipyridin-4-ylethane-1,2-diol

The coordination behavior of this compound is dictated by the electronic and steric properties of its donor groups: the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the vicinal diol.

Nitrogen Donor Capabilities of Pyridine Moieties

The pyridine rings in this compound possess nitrogen atoms with available lone pairs of electrons, making them excellent Lewis bases for coordination to metal ions. The 4-pyridyl substitution pattern positions these nitrogen atoms in a divergent manner, which often precludes chelation involving both nitrogen atoms with a single metal center. Instead, this geometry favors the formation of coordination polymers where the ligand acts as a bridge between two different metal centers. nih.govrsc.org This bridging capability is a cornerstone of crystal engineering, enabling the construction of one-, two-, or three-dimensional supramolecular architectures. rsc.org The flexibility of the ethane (B1197151) backbone allows for conformational adjustments to accommodate the geometric preferences of different metal ions and co-ligands.

Oxygen Donor Capabilities of Vicinal Hydroxyl Groups

The vicinal hydroxyl groups on the ethane bridge introduce another dimension to the coordinating ability of this compound. These oxygen atoms can act as neutral donors through their lone pairs. More significantly, upon deprotonation, the resulting diolate can form strong covalent bonds with metal ions, acting as an anionic chelating or bridging ligand. The coordination of vicinal diols to metal centers is a well-established phenomenon, often resulting in the formation of stable five-membered chelate rings. nih.govlibretexts.org In the context of pyridinyl alcoholato complexes, where a deprotonated hydroxyl group is adjacent to a pyridine ring, bidentate N,O-chelation is a common coordination mode. d-nb.inforesearchgate.net This chelation can lead to the formation of discrete mononuclear or polynuclear complexes.

Chelation and Bridging Modes in Metal Complexation

The presence of both nitrogen and oxygen donor sites allows for a variety of coordination modes for this compound. The principal coordination modes include:

Monodentate N-coordination: The ligand can coordinate to a metal center through one of its pyridyl nitrogen atoms.

Bidentate N,N'-bridging: The most common mode for ligands with divergent pyridyl groups, leading to the formation of coordination polymers. nih.govrsc.org

Bidentate O,O'-chelation: Upon deprotonation, the two adjacent hydroxyl groups can chelate a single metal ion.

Bidentate N,O-chelation: A pyridyl nitrogen and an adjacent deprotonated hydroxyl group can form a stable chelate ring. d-nb.info

Bridging through the diolate: The deprotonated diol can bridge two metal centers.

Combined Chelation and Bridging: The ligand can chelate a metal ion through an N,O- or O,O'-moiety while simultaneously bridging to another metal center through its second pyridyl group.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent), and the presence of other co-ligands. nih.gov

Design and Synthesis of Metal Complexes and Coordination Compounds

The versatile coordination behavior of this compound makes it a promising ligand for the synthesis of a wide range of metal complexes with diverse structures and properties.

Transition Metal Complexes (e.g., Copper(II), Zinc(II), Cobalt(II), Nickel(II))

Transition metals of the first row readily form complexes with N- and O-donor ligands. While specific studies on this compound are limited, the behavior of analogous ligands provides insight into the expected complexes.

Copper(II) Complexes: Copper(II) is known for its flexible coordination geometry, often adopting square planar or distorted octahedral arrangements. With pyridyl-alcohol ligands, copper(II) can form mononuclear, dinuclear, or polynuclear complexes. iqstorm.ronih.gov For instance, with di-(2-pyridyl)methanediol, copper(II) has been observed to form complexes where the ligand coordinates in a κ³N,O,N' fashion. In the context of this compound, both bridging via the pyridyl groups to form coordination polymers and chelation involving the diol are plausible.

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically favors a tetrahedral coordination geometry. The use of bis(pyridyl) ligands with zinc(II) has led to the formation of a vast number of coordination polymers with interesting topologies. rsc.orgmdpi.comacs.org It is expected that this compound would act as a bridging ligand with zinc(II), utilizing its pyridyl nitrogen donors to construct extended networks. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the crystal structure.

Cobalt(II) Complexes: Cobalt(II) can adopt various coordination geometries, including octahedral and tetrahedral. With pyridyl-containing ligands, both mononuclear and polynuclear cobalt(II) complexes have been synthesized. mdpi.comnih.govnih.gov For instance, cobalt(II) complexes with di-2-pyridyl ketone have been shown to form cubane-like {Co₄O₄} cores where the ligand, in its gem-diol form, participates in bridging. mdpi.com A similar role can be envisioned for this compound.

Nickel(II) Complexes: Nickel(II) commonly forms octahedral, square planar, or tetrahedral complexes. The synthesis of nickel(II) complexes with pyridyl-functionalized ligands is well-documented. acs.orgnih.gov For example, nickel(II) complexes with mixed ligands including 2,2'-bipyridine (B1663995) and other chelating agents have been prepared and structurally characterized. With this compound, the formation of either discrete complexes through chelation or polymeric structures through bridging is anticipated.

The following table summarizes representative coordination compounds formed with ligands analogous to this compound, illustrating the potential structures and coordination modes.

| Metal Ion | Analogous Ligand | Observed Coordination Mode | Resulting Structure | Reference |

| Copper(II) | Di-(2-pyridyl)methanediol | κ³N,O,N' | Mononuclear | |

| Zinc(II) | 1,3-bis[(pyridin-3-yl)methoxy]benzene | Monodentate N-coordination, bridging carboxylate | 1D helical coordination polymer | mdpi.com |

| Cobalt(II) | Di-2-pyridyl ketone (gem-diol form) | Bridging and chelating | Tetranuclear cubane (B1203433) cluster | mdpi.com |

| Nickel(II) | 2,5-bis(2-pyridyl)pyrazine | Bridging and chelating | 1D and 2D coordination polymers | nih.gov |

Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements (lanthanides and actinides) is distinct from that of d-block metals. Lanthanide and actinide ions are hard Lewis acids with a strong preference for hard donor atoms like oxygen. rsc.orgnih.govmdpi.com They also exhibit high and variable coordination numbers, typically ranging from 8 to 12.

Given their affinity for oxygen donors, this compound would be expected to coordinate to lanthanide and actinide ions primarily through its hydroxyl groups, likely in their deprotonated form. rsc.orgnih.gov The pyridyl nitrogen atoms, being softer donors, would be less likely to directly coordinate, especially in aqueous or other polar solvents where solvent molecules can compete for coordination sites. However, in systems where mixed N,O-donor ligands are employed, both donor types can be involved in coordination, leading to complexes with interesting structures and properties. rsc.orgnih.govmdpi.com The design of ligands that can effectively chelate and differentiate between lanthanides and actinides is an area of active research, particularly for applications in nuclear fuel reprocessing. mdpi.com While no specific complexes of this compound with lanthanides or actinides have been reported, the fundamental principles of f-block coordination chemistry suggest that this ligand could potentially form stable complexes, likely involving the diolate functionality.

Polynuclear and Cluster Complexes

The molecular structure of this compound is conducive to the formation of polynuclear and cluster complexes. The two pyridyl groups can bridge different metal centers, leading to the assembly of extended one-, two-, or three-dimensional coordination polymers. Research on the closely related ligand 1,2-bis(4-pyridyl)ethane (B167288) (bpe), which lacks the hydroxyl groups, has demonstrated its capacity to act as a flexible bridging ligand in the synthesis of metal-organic frameworks and coordination polymers with various metal ions. ontosight.ai For instance, bpe has been used to construct one-dimensional chain complexes and three-dimensional polymeric frameworks with manganese(II). nih.gov

Furthermore, the diol functionality introduces another avenue for forming polynuclear structures. The hydroxyl groups can be deprotonated to form alkoxide bridges between adjacent metal ions. This bridging mode is common for polyalcohol ligands and has been observed in dinuclear manganese complexes of 2,4-di-2-pyridyl-2,4-pentanediol, where two alkoxide ligands bridge the metal centers.

The combination of pyridyl bridging and potential alkoxide bridging suggests that this compound can facilitate the assembly of complex multinuclear arrays. It has been used to generate lanthanide(III) coordination networks and is a building block in the construction of metal-organic frameworks (MOFs). ontosight.airsc.org For example, a series of octahedral rhenium cluster complexes with the general formula trans-[{Re₆Q₈}L₄X₂] (where L = 1,2-bis(4-pyridyl)ethylene) have been synthesized, demonstrating the ability of such ligands to coordinate to pre-formed metal clusters. mdpi.com

Structural Analysis of Coordination Geometries and Architectures

Octahedral, Square Planar, and Tetrahedral Geometries

The coordination geometry adopted by a metal ion in a complex with this compound is influenced by the metal's intrinsic properties (d-electron count, size, preferred coordination number) and the steric and electronic nature of the ligand itself.

Octahedral Geometry: This is a very common coordination geometry for transition metals and is frequently observed in coordination polymers involving bridging 4-pyridyl ligands. wikipedia.org In complexes where this compound acts as a bridging ligand between two metal centers, each metal ion can be coordinated by two or more of these ligands. For example, in a three-dimensional framework, a metal ion might be coordinated by four different ligand molecules through their pyridyl nitrogen atoms in the equatorial plane, with other ligands like water or anions occupying the axial positions to complete a distorted octahedral geometry. Such an arrangement has been documented for a manganese(II) polymer with 1,2-bis(4-pyridyl)ethane, where the Mn(II) ion's distorted octahedral environment is composed of four carboxylate oxygen atoms, one water oxygen atom, and one pyridyl nitrogen atom. nih.gov Similarly, an iron(II) complex with the related ligand 1,2-bis(pyridin-4-yl)ethene features a distorted [FeN₄O₂] octahedral environment. nih.gov

Square Planar and Tetrahedral Geometries: These four-coordinate geometries are also possible, particularly for specific metal ions or under conditions of steric hindrance. libretexts.orglibretexts.org For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), square planar geometry is common. libretexts.org While no specific square planar complexes of this compound are prominently documented, one could envision a scenario where the ligand chelates to a metal center via one pyridyl nitrogen and one deprotonated hydroxyl oxygen, with two other monodentate ligands completing the square plane. Tetrahedral geometry is often favored by metal ions like Cu(I), Zn(II), and Co(II), especially with bulky ligands. libretexts.org Studies on iron(II) complexes have shown that the balance between square planar and tetrahedral geometry can be subtle, influenced by the specific phosphine (B1218219) ligands used. princeton.edunih.gov For this compound, the formation of a tetrahedral Cu(I) complex, [CuI(bpe)]n (where bpe is 1,2-bis(4-pyridyl)ethane), involving edge-sharing tetrahedral [N₂CuI₂CuN₂] dinuclear clusters has been reported, highlighting the possibility of this geometry. nih.gov

Influence of Ligand Conformation on Complex Stereochemistry

The stereochemistry of metal complexes derived from this compound is profoundly influenced by the ligand's conformational flexibility. This flexibility arises from several key structural features:

Rotation about the central C-C bond: The ethane bridge allows for rotation, leading to different spatial arrangements of the two pyridyl groups. The anti conformation, where the pyridyl groups are positioned 180° apart, results in a linear-type spacer, ideal for forming one-dimensional chains or grid-like networks. The gauche conformation, with a dihedral angle of approximately 60°, creates an angular spacer, which can lead to the formation of helical or more complex three-dimensional structures. The ligand 1,2-bis(4-pyridyl)ethane is known to adopt the anti-conformation in many of its coordination polymers. nih.gov

Stereocenters of the diol: The two carbon atoms of the ethanediol backbone are chiral centers. The ligand can exist as a racemic mixture of (1R,2R) and (1S,2S) enantiomers (the dl-pair) or as an achiral meso (1R,2S) diastereomer. The choice of stereoisomer will directly impact the topology of the resulting coordination polymer and the stereochemistry at the metal center. Using a single enantiomer can be a powerful tool for synthesizing chiral MOFs or inducing specific helical structures.

Coordination Mode: The ligand can coordinate in several ways. It can act as a simple bidentate bridging ligand using only the two pyridyl nitrogens. Alternatively, it can function as a tetradentate ligand by involving the diol oxygens, likely in a bridging fashion between two different metal centers after deprotonation. This dual-functionality allows for the creation of intricate polynuclear architectures where the ligand can bridge metal centers in multiple directions.

The interplay of these conformational and stereochemical factors determines the final supramolecular architecture, influencing properties such as porosity in MOFs and the pathways for magnetic exchange in polynuclear complexes.

Electronic and Magnetic Properties of Metal Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying metal complexes that contain one or more unpaired electrons. For paramagnetic complexes of this compound, such as those with Cu(II), Mn(II), or high-spin Fe(II)/Fe(III), EPR can provide detailed information about the electronic structure and the local environment of the metal ion.

While specific EPR studies on this compound complexes are not widely reported, the principles can be understood from studies on analogous systems. For a typical d⁹ Cu(II) complex, the g-tensor values obtained from the EPR spectrum are diagnostic of the ground electronic state, which is directly related to the coordination geometry.

For geometries like elongated octahedron or square pyramid, the unpaired electron resides in the dₓ²-y² orbital, resulting in a "normal" axial spectrum where g∥ > g⊥ > 2.0023.

For geometries such as a compressed octahedron or trigonal bipyramid, the unpaired electron is in the d₂² orbital, leading to an "inverse" spectrum where g⊥ > g∥ ≈ 2.0023.

EPR studies on Fe(III) complexes with aminopyridine ligands have been used to detect and characterize highly unstable iron-oxygen intermediates in catalytic reactions. acs.org For polynuclear or cluster complexes of this compound, EPR can also probe magnetic interactions between metal centers, which may manifest as a broadening of the spectrum or the appearance of fine structure.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide crucial insights into the magnetic properties of materials, including the spin state of metal ions and the nature and strength of magnetic exchange interactions between them in polynuclear complexes. For complexes of this compound, which can bridge metal ions, these measurements are key to understanding their potential as molecular magnets.

In mononuclear complexes, the magnetic moment, determined from susceptibility data, confirms the oxidation and spin state of the metal ion. For polynuclear complexes, the temperature dependence of the magnetic susceptibility reveals the nature of the coupling between metal centers.

Antiferromagnetic (AFM) coupling: The magnetic moments of adjacent metal ions align in opposition, leading to a decrease in the product of magnetic susceptibility and temperature (χT) as the temperature is lowered.

Ferromagnetic (FM) coupling: The magnetic moments align parallel, causing an increase in the χT product upon cooling.

Studies on related systems provide a strong indication of the behavior that could be expected. A copper(II) complex with the analogous bridging ligand 1,2-bis(4-pyridyl)ethane and dicyanamide (B8802431) showed weak magnetic exchange. researchgate.net In contrast, a study of two dinuclear manganese complexes with a pyridyl-diol ligand revealed that one complex with two Mn(III) ions exhibited antiferromagnetic coupling, while a mixed-valence Mn(II)/Mn(IV) complex showed ferromagnetic coupling. This highlights how the magnetic behavior can be tuned by changing the metal's oxidation state. The table below summarizes findings from related complexes.

| Complex System | Bridging Ligands | Magnetic Behavior | Reference |

|---|---|---|---|

| bis(dicyanamido)-bis-[1,2-bis(4-pyridyl)ethane]copper(II) | 1,2-bis(4-pyridyl)ethane, dicyanamide | Weak exchange | researchgate.net |

| Dinuclear Mn(III) complex | 2,4-di-2-pyridyl-2,4-pentanediol (alkoxide bridges) | Antiferromagnetic | N/A |

| Dinuclear Mn(II)/Mn(IV) complex | 2,4-di-2-pyridyl-2,4-pentanediol (alkoxide bridges) | Ferromagnetic | N/A |

| Tetranuclear Ni(II) cluster | 2-pyridyl oxime, carboxylate | Ferromagnetic | nih.gov |

| Iron(II) spin-crossover complex | 1,2-di(4-pyridyl)ethane, NCS⁻/NCBH₃⁻ | Spin-crossover | researchgate.net |

These examples demonstrate that polynuclear complexes of this compound are expected to exhibit rich magnetic phenomena, with the potential for both antiferromagnetic and ferromagnetic interactions mediated through the pyridyl rings and/or the alkoxide bridges.

Supramolecular Chemistry and Self Assembly of 1,2 Dipyridin 4 Ylethane 1,2 Diol Based Systems

Hydrogen Bonding Networks in Solid-State Structures

In the solid state, 1,2-Dipyridin-4-ylethane-1,2-diol is capable of forming extensive hydrogen bonding networks. The hydroxyl groups are the primary drivers of these networks, participating in strong O-H···N and O-H···O interactions. The nitrogen atoms on the pyridine (B92270) rings are effective hydrogen bond acceptors, leading to the formation of robust connections between molecules.

Studies on similar diol compounds, such as ethane-1,2-diol (ethylene glycol), have shown that in the crystalline state, intermolecular hydrogen bonds are favored over intramolecular ones. researchgate.net This preference for intermolecular bonding promotes the formation of extended chains and sheets. For this compound, this results in supramolecular synthons where molecules are linked in predictable patterns. For instance, a common motif involves the hydroxyl group of one molecule donating a hydrogen bond to the pyridyl nitrogen of an adjacent molecule. This can lead to the formation of one-dimensional chains or more complex two-dimensional and three-dimensional networks.

In related structures, such as the proton-transfer compound of 4,4′-(ethane-1,2-diyl)dipyridine with salicylic (B10762653) acid, the pyridinium (B92312) N-H groups form strong hydrogen bonds with the carboxylate oxygen atoms of the anions. nih.gov This demonstrates the significant role of pyridyl nitrogen in directing solid-state assembly through hydrogen bonding.

π-π Stacking and Aromatic Interactions Involving Pyridine Rings

Theoretical and experimental studies on pyridine-containing molecules have shown a preference for antiparallel-displaced or T-shaped stacking geometries. researchgate.net In the solid state, these interactions manifest as parallel arrangements of pyridine rings with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. In the crystal structure of a related compound, 4,4′-(ethane-1,2-diyl)dipyridinium bis(2-hydroxybenzoate), π-π stacking is observed between the benzene (B151609) and pyridine rings with a centroid-centroid separation of 3.7546 (16) Å. nih.gov

These stacking interactions often work in concert with hydrogen bonding to create highly organized supramolecular architectures. For example, hydrogen-bonded chains of this compound molecules may be further organized into layers or three-dimensional structures through π-π stacking between the pyridine rings of adjacent chains.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing this compound as a Linker

The ability of the pyridyl nitrogen atoms to coordinate with metal ions makes this compound an excellent candidate for use as a linker or pillar in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). cymitquimica.com The presence of the hydroxyl groups adds another layer of functionality, potentially influencing the framework's topology and properties through hydrogen bonding.

A notable example is the use of a dipyridyl glycol (DPG) pillar, likely a related isomer or the compound itself, in the formation of a non-catenated MOF with a primitive cubic (pcu) topology. nih.gov The use of linkers with hydrogen-bonding capabilities, such as the diol groups in this compound, has been shown to be a successful strategy for preventing the interpenetration of frameworks, leading to materials with larger accessible pores. nih.gov

The design of bridging ligands is a critical aspect of creating MOFs with desired properties. For dipyridyl ligands like this compound, several principles guide their use in porous materials:

Directionality and Geometry: The linear or near-linear arrangement of the two pyridine rings allows for the formation of extended, predictable framework structures. The flexibility of the ethane (B1197151) backbone can also influence the final geometry of the framework.

Functionalization: The hydroxyl groups are key functional groups that can be used to control the properties of the resulting MOF. They can form hydrogen bonds within the framework, which can prevent catenation (the intergrowth of multiple frameworks) and enhance the stability of the structure. nih.gov

Linker Length: The length of the linker directly impacts the pore size of the MOF. Longer linkers generally lead to larger pores, although this can also increase the likelihood of framework interpenetration.

Topological analysis simplifies the complex structures of MOFs into underlying nets, providing insight into their connectivity and potential properties. The topology of a MOF is determined by the coordination number and geometry of the metal centers (nodes) and the connectivity of the organic linkers.

In the case of MOFs constructed with dipyridyl linkers, several common topologies are observed. For instance, when combined with paddle-wheel dimetal units, which act as 4-connected nodes, and dicarboxylate linkers, dipyridyl pillars can lead to the formation of a primitive cubic (pcu) topology. nih.gov This was observed in a MOF pillared by a dipyridyl glycol, resulting in a non-catenated framework with large pores. nih.gov Other possible topologies for pillared paddle-wheel MOFs include the fsc and kag nets. nih.gov The functionalization of the linker can play a significant role in directing the formation of a specific topology. nih.govrsc.org

Table 1: Topological Data for a MOF with a Dipyridyl Glycol Pillar

| Property | Value | Reference |

| Framework Topology | pcu | nih.gov |

| Catenation | Non-catenated | nih.gov |

| Pore Dimensions | 11Å × 11Å × 9Å | nih.gov |

| Calculated Density | 0.392 g/cm³ | nih.gov |

The stability and pore characteristics of MOFs are critical for their practical applications. The presence of the diol functional groups in this compound can enhance the stability of the resulting frameworks through the formation of intramolecular or intermolecular hydrogen bonds. These interactions can reinforce the framework, making it more resistant to collapse upon removal of guest solvent molecules.

The use of hydrogen-bonding linkers has been shown to be an effective strategy for creating non-catenated MOFs with high porosity. nih.gov The prevention of interpenetration leads to larger and more accessible pores, which is desirable for applications such as gas storage and catalysis. For example, the non-catenated pcu framework pillared by a dipyridyl glycol exhibits large pore dimensions and a low density, indicative of a highly porous material. nih.gov

Self-Assembled Systems in Solution and at Interfaces

In solution, this compound can participate in self-assembly processes driven by a combination of hydrogen bonding, π-π stacking, and solvophobic effects. The nature of the solvent plays a critical role in mediating these interactions. In polar, protic solvents, the hydrogen bonding capabilities of the diol groups will be significant, while in non-polar solvents, π-π stacking interactions between the pyridine rings may dominate.

Studies on the self-assembly of diols in deep eutectic solvents have demonstrated the formation of various micellar and liquid crystalline phases. mdpi.com The structure of the diol, including the length of the alkyl chain and the position of the hydroxyl groups, influences the resulting self-assembled structures. While specific studies on the solution self-assembly of this compound are not widely reported, its amphiphilic nature, with hydrophilic diol groups and more hydrophobic pyridyl rings, suggests the potential for forming a variety of aggregates in solution.

The coordination of the pyridyl groups to metal ions can also drive self-assembly in solution, leading to the formation of discrete metallosupramolecular complexes or coordination polymers, depending on the concentration, solvent, and stoichiometry of the components.

Computational Chemistry and Theoretical Studies on 1,2 Dipyridin 4 Ylethane 1,2 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net DFT calculations could provide fundamental insights into the structure and reactivity of 1,2-Dipyridin-4-ylethane-1,2-diol.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. aimspress.comsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich pyridine (B92270) rings and the oxygen atoms of the diol group, while the LUMO would likely be distributed over the pyridyl systems.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. numberanalytics.comresearchgate.netresearchgate.net The map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the nitrogen atoms of the pyridine rings and the oxygen atoms of the hydroxyl groups would be expected to show regions of high negative electrostatic potential. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic protons would exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. wikipedia.orgresearchgate.net It allows for the investigation of charge transfer and delocalization effects by examining the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Exemplary NBO Analysis for a Hypothetical Donor-Acceptor Interaction in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-C) | 2.5 |

| LP (N) | π(C=C) | 1.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis and does not represent actual calculated values for this compound.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. The flexibility of the ethane (B1197151) linker allows for various spatial arrangements of the two pyridyl groups. Furthermore, MD simulations in a solvent, such as water, could reveal how intermolecular hydrogen bonds and other non-covalent interactions with the solvent molecules influence the diol's conformation and dynamics.

Computational Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.

Simulated NMR Spectra: The calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can help in the assignment of experimental NMR spectra. nih.gov For this compound, theoretical NMR data would be valuable for confirming its structure.

Simulated IR Spectra: The prediction of infrared (IR) vibrational frequencies and intensities can assist in the analysis of experimental IR spectra, allowing for the identification of characteristic functional groups and vibrational modes. nist.gov

Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption (UV-Vis) spectrum of a molecule, providing information about its electronic transitions. physchemres.orgresearchgate.net

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of 1,2-Dipyridin-4-ylethane-1,2-diol and its Metal Complexes

The coordination of this compound with various transition metals can yield complexes with significant catalytic activity. The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of these catalysts.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Transition metal complexes of pyridyl alcohol and diol ligands are known to be effective homogeneous catalysts for a variety of organic transformations. researchgate.netnih.gov For instance, iron(II) complexes with (pyridyl)imine ligands have been synthesized and evaluated as catalysts for the transfer hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols. researchgate.net Although research specifically detailing the use of this compound in homogeneous catalysis is limited, the known reactivity of similar pyridyl diol ligands suggests its potential in this area. nih.gov Metal complexes derived from this diol could potentially catalyze reactions such as olefin metathesis, epoxidation, and various coupling reactions. researchgate.net

Heterogeneous Catalysis (e.g., MOF-based catalysts, supported catalysts)

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in catalyst separation and reusability. researchgate.net A key application for ligands like this compound is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials where metal ions or clusters are connected by organic linkers, creating porous structures with vast internal surface areas. researchgate.net These pores and the functional groups lining them make MOFs highly promising for heterogeneous catalysis. researchgate.netacs.org

While the direct incorporation of this compound as a primary linker in a catalytic MOF is not yet widely reported, its structural analog, (E)-1,2-di(pyridin-4-yl)ethene (bpe), is a common pillar in constructing 3D frameworks. rsc.orgresearchgate.net These MOFs can act as Lewis or Brønsted acid catalysts and have been used in reactions like cyanosilylation. researchgate.net Given its structural similarities and additional hydroxyl functionalities, this compound could be used to create MOFs with tailored catalytic sites, potentially enhancing activity or introducing new reactive capabilities.

Mechanistic Investigations of Catalytic Reactions

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For metal-catalyzed reactions, this involves studying the coordination of reactants to the metal center, the transformation steps (like oxidative addition, reductive elimination, or insertion), and the regeneration of the active catalytic species.

In the context of pyridyl-based catalysts, mechanistic studies often focus on how the ligand's structure influences the electronic environment of the metal center. For example, in iron-catalyzed cycloaddition reactions, the coordination geometry of the diene, which is controlled by the pyridine-diimine ligand, is critical for determining the reaction's selectivity. ornl.gov For reactions involving diol ligands, the hydroxyl groups could participate in the catalytic cycle, for instance, through proton transfer or by stabilizing transition states via hydrogen bonding. Detailed mechanistic studies for reactions catalyzed by this compound complexes would likely involve a combination of kinetic analysis, spectroscopic monitoring (NMR, IR), and computational modeling (DFT) to elucidate the elementary steps of the reaction pathway.

Role in Oxidation, Reduction, and C-C Coupling Reactions

Metal complexes are central to many oxidation, reduction, and carbon-carbon (C-C) bond-forming reactions.

Oxidation: Metal complexes of pendant-armed cyclam ligands, which share structural motifs with pyridyl-diols, have been screened for oxidation catalysis. A manganese(II) complex, in particular, was identified as a potential mild oxidation catalyst using hydrogen peroxide as the oxidant. nih.gov The aerial oxidation of ethane-1,2-diol in the presence of copper and pyridine (B92270) has been shown to produce a glykolato-bridged dicopper(II) complex, indicating the diol's involvement in the oxidation process. rsc.org

Reduction: The transfer hydrogenation of ketones to alcohols is a fundamental reduction reaction. Iron(II) complexes bearing chiral pyridyl-imino ligands have been successfully employed as catalysts for this transformation, demonstrating the utility of pyridyl groups in designing reduction catalysts. researchgate.net

C-C Coupling: Palladium-catalyzed C-C coupling reactions, such as Suzuki and Stille couplings, are powerful tools in organic synthesis. mdpi.comnih.gov The choice of ligand is critical for the catalyst's performance. While specific examples using this compound are scarce, the general success of pyridyl-containing ligands in this field suggests its potential. For example, various palladium catalysts are effective for Suzuki-Miyaura coupling reactions to synthesize complex chromophores. mdpi.com

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation (Reduction) | Chiral (Pyridyl)imine Fe(II) Complexes | Ketones | Chiral Alcohols | Demonstrates the use of pyridyl ligands in asymmetric reduction. | researchgate.net |

| Oxidation | Mn(II) complex with 2-pyridylmethyl pendant-armed ethylene (B1197577) cross-bridged cyclam | Various substrates with H₂O₂ | Oxidized products | Identified as a potential mild oxidation catalyst. | nih.gov |

| C-C Coupling (Suzuki) | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | Aryl halides and boronic esters | Biaryl compounds | Highlights the efficacy of Pd-catalysts with phosphorus/pyridyl-type ligands in forming C-C bonds. | mdpi.com |

| Heterogeneous Catalysis | Scandium-MOF with 2,3-pyridinedicarboxylate | Aldehydes | Cyanohydrins | Shows MOFs with pyridyl linkers can act as effective Lewis acid catalysts. | researchgate.net |

Applications in Materials Science Beyond Catalysis

The ability of this compound to act as a bridging ligand makes it a valuable component for creating functional porous materials with applications in separation and storage.

Adsorption and Separation Technologies (e.g., gas adsorption in MOMs)

Metal-Organic Materials (MOMs), including MOFs, are at the forefront of adsorption and separation technologies due to their high porosity, tunable pore sizes, and chemically functionalizable surfaces. sigmaaldrich.comnih.gov These materials are being extensively studied for gas storage (e.g., H₂, CH₄) and the separation of gas mixtures, such as CO₂ from flue gas or methane. nih.govsigmaaldrich.com

The performance of a MOF in gas separation is determined by its affinity and selectivity for different gas molecules. MOFs built with the related linker, 1,2-bis(4-pyridyl)ethylene (bpe), have demonstrated selective adsorption of CO₂ over N₂ and H₂. rsc.org For example, a zinc-based MOF incorporating bpe showed a CO₂ uptake of 86.68 cm³ g⁻¹ at 196 K. rsc.orgunist.ac.kr Another study on a nickel-based MOF with a triazine-pyridyl ligand reported selective adsorption of CO₂ due to a molecular sieving effect. nih.gov The presence of open metal sites and specific functional groups within the pores are key to achieving high selectivity. nih.gov The hydroxyl groups of this compound could introduce additional hydrogen-bonding sites within a MOF structure, potentially enhancing its selectivity for polar molecules like CO₂.

| MOF Name/System | Linker(s) | Gas Adsorbed | Uptake Capacity | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Zn-MOF (6-bpe) | 1,2-bis(4-pyridyl)ethylene (bpe), muconate | CO₂ | 86.68 cm³ g⁻¹ | 196 K | Selective for CO₂ over N₂ and H₂. | rsc.orgunist.ac.kr |

| Ni-MOF (Compound 1) | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT), H₃BTC | CO₂ | ~50 cm³ g⁻¹ | 273 K | Selective adsorption of CO₂ via sieving effect. | nih.gov |

| Zr-MOF | Terephthalic acid | CO₂ | 8.1 mmol/g | 273 K, 988 kPa | High CO₂ adsorption capacity. | sigmaaldrich.com |

| UNT-14a | Benzene-tetrayl-tetrakis(ethene-2,1-diyl)tetrabenzoic acid | C₂H₆ / CH₄ | Selectivity: 31.1 | Ambient | Efficient separation of C2 hydrocarbons from methane. | nih.gov |

Development of Optical and Photoactive Materials

The development of new optical and photoactive materials is a rapidly growing field, with applications ranging from light-emitting devices to solar energy conversion. The incorporation of specific organic ligands into metal complexes is a key strategy for tuning the photophysical properties of these materials. This compound is a promising candidate for such applications due to the electronic properties of its pyridinyl groups.

Metal complexes incorporating pyridyl-based ligands are known to exhibit strong absorption in the UV-visible region and can display metal-to-ligand charge transfer (MLCT) bands. nih.gov These properties are fundamental to their use in light-emitting and photovoltaic applications. When this compound acts as a ligand, the resulting metal complexes can possess unique photoluminescent properties. The specific nature of these properties, such as the emission wavelength and quantum yield, can be influenced by the choice of the metal ion and the coordination environment.

Research on related polypyridyl complexes, such as those based on terpyridine and bipyridine, has demonstrated that the introduction of electron-donating or electron-withdrawing groups on the pyridyl rings can fine-tune the energy of the MLCT excited states. rsc.org The hydroxyl groups on the ethanediol bridge of this compound can also play a role in modulating the electronic structure and, consequently, the photophysical behavior of its metal complexes. Furthermore, the ability of these hydroxyl groups to form hydrogen bonds can influence the packing of the molecules in the solid state, which in turn can affect their bulk optical properties. The photophysical properties of transition metal complexes are an active area of research, with studies focusing on understanding the nature of the emitting state, which can be a mixture of triplet metal-to-ligand charge transfer (³MLCT) and triplet inter-ligand charge transfer (³ILCT) states. researchgate.net

Table 1: Potential Photophysical Characteristics of Metal Complexes with Pyridyl-Diol Ligands

| Property | Description | Potential Influence of this compound |

| Absorption | Wavelengths of light absorbed by the material. | Pyridinyl groups contribute to strong UV-Vis absorption; metal coordination can create new absorption bands (MLCT). |

| Emission | Wavelengths of light emitted after absorption (luminescence). | The energy of the MLCT or ILCT states, influenced by the metal and ligand structure, determines the emission color. |

| Quantum Yield | Efficiency of the conversion of absorbed photons to emitted photons. | The rigidity of the complex and the nature of the excited state affect the quantum yield; hydrogen bonding can enhance rigidity. |

| Solvatochromism | Change in color or other spectral properties with solvent polarity. | The polarity of the pyridinyl and hydroxyl groups can lead to solvent-dependent photophysical responses. nih.gov |

Application in Chemical Sensors and Probes

The design of chemical sensors and probes for the detection of specific ions and molecules is of great importance in environmental monitoring, medical diagnostics, and industrial process control. Luminescent metal-organic frameworks (MOFs) have emerged as a promising class of materials for sensing applications due to their high porosity, large surface area, and tunable luminescent properties. rsc.org

This compound is an excellent candidate for use as an organic linker in the synthesis of MOFs. nih.govmdpi.com The pyridinyl groups can coordinate to metal centers to form the framework structure, while the diol functionality can provide additional coordination sites or be available for post-synthetic modification. The luminescence of such MOFs can be modulated by the presence of specific analytes. The sensing mechanism often relies on the interaction of the analyte with the framework, which can lead to a change in the luminescent signal, such as quenching or enhancement of the emission.

For instance, MOFs constructed from pyridyl-based linkers have been investigated for the detection of various species. The nitrogen atoms in the pyridine rings can act as recognition sites for guest molecules. The specific geometry and functionality of the this compound linker can be exploited to create pores with a high affinity for certain analytes. The development of MOF-based fluorescent sensors is an active area of research, with strategies focusing on the design of the organic linkers and the choice of metal ions to achieve high sensitivity and selectivity. rsc.org

Table 2: Potential Sensing Applications of MOFs based on this compound

| Analyte Category | Potential Sensing Mechanism | Example of Related System |

| Metal Ions | Analyte binding to pyridyl nitrogen sites, leading to luminescence quenching or enhancement. | MOFs for detecting heavy metal ions. |

| Anions | Interaction of anions with the metal centers or the organic linker, modulating the electronic properties. | MOFs designed for sensing of anions like phosphates or halides. |

| Small Molecules | Inclusion of the analyte within the MOF pores, causing a change in the luminescent output. | MOFs for the detection of nitroaromatic compounds or volatile organic compounds. |

| Biological Molecules | Specific binding of biomolecules to the functional groups within the MOF structure. | MOFs for sensing biomarkers like dipicolinic acid. nih.gov |

Incorporation into Stimuli-Responsive Materials

Stimuli-responsive materials, also known as "smart" materials, can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. rsc.org These materials are being developed for a wide range of applications, including drug delivery, tissue engineering, and self-healing materials.